2-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a sulfonyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride, such as 2-methoxy-5-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the Ethanol Moiety: The final step involves the nucleophilic substitution of the sulfonyl piperazine derivative with an ethanol derivative, typically under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydroxide
Solvents: Methanol, ethanol, dichloromethane
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Secondary amines
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
2-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor for Alzheimer’s disease.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their potential as alpha1-adrenergic receptor antagonists.
Uniqueness
2-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethanol stands out due to its unique combination of a sulfonyl group and an ethanol moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-12-3-4-13(20-2)14(11-12)21(18,19)16-7-5-15(6-8-16)9-10-17/h3-4,11,17H,5-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVXWZQCKDSUOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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